molecular formula C13H14N2O2S B11700119 Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11700119
M. Wt: 262.33 g/mol
InChI Key: BITNETQOCMZGKF-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 126827-25-6 ) is a high-purity chemical compound supplied for research and development purposes. This molecule belongs to the 3,4-dihydropyrimidin-2(1H)-thione (DHPM) class, a scaffold of significant interest in medicinal chemistry due to its wide range of associated biological activities . The dihydropyrimidinone core is a privileged structure in drug discovery, known for its role as a versatile template for developing compounds with diverse pharmacological properties. Research into analogous structures has demonstrated potential in areas such as antioxidant evaluation , calcium channel modulation, and antimicrobial activities . The specific substitution pattern on this molecule, featuring a phenyl group at the 4-position and a thioxo group at the 2-position, is typical of compounds explored for these applications. The methyl ester moiety contributes to the compound's overall physicochemical properties. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

methyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C13H14N2O2S/c1-8-10(12(16)17-2)11(15-13(18)14-8)9-6-4-3-5-7-9/h3-7,11H,1-2H3,(H2,14,15,18)

InChI Key

BITNETQOCMZGKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Hydrochloric Acid-Catalyzed Synthesis

A mixture of benzaldehyde (1 mmol), methyl acetoacetate (1 mmol), and thiourea (1.5 mmol) in ethanol with concentrated HCl (1 mL) under reflux for 1–2 hours yields the target compound. Cooling and recrystallization from methanol afford the product in 60–72% yield. IR and ¹H-NMR confirm the structure, with characteristic peaks at 1692 cm⁻¹ (C=O) and δ 5.60 ppm (C4-H).

Glacial Acetic Acid as Solvent and Catalyst

Heating the same reactants in glacial acetic acid at 110°C for 1 hour, followed by 140°C for 45 minutes, achieves cyclization. This method avoids volatile HCl, simplifying purification, but requires higher temperatures, yielding 65–70%.

Ionic Liquid-Catalyzed Green Synthesis

Ionic liquids enhance reaction efficiency and recyclability. For example, [Dsbim]Cl (10 mol%) in water at 80°C facilitates a one-pot synthesis.

Procedure and Optimization

Benzaldehyde (1 mmol), methyl acetoacetate (1 mmol), thiourea (1.5 mmol), and [Dsbim]Cl (0.0376 g) are stirred at 80°C for 45–90 minutes. The ionic liquid dissolves in water post-reaction, enabling crude product isolation via filtration. Recrystallization from ethanol achieves 85–90% yield, with the catalyst reused thrice without significant activity loss.

Lewis Acid-Catalyzed Methods

Lewis acids like FeCl₃ or DIPEAc accelerate the reaction under milder conditions.

Ferric Chloride in Ethanol

Ferric chloride (0.2 mmol) in ethanol under reflux for 6 hours yields 53–65%. This method suits sterically hindered aldehydes but requires longer reaction times.

DIPEAc at Room Temperature

DIPEAc (diisopropylethylammonium chloride) as a dual solvent-catalyst enables room-temperature reactions. A mixture of benzaldehyde, methyl acetoacetate, and thiourea in DIPEAc (5 mL) reacts within 45 minutes, yielding 93%. This approach eliminates heating, reducing energy consumption.

Calcined Mg/Fe hydrotalcite (3:1) catalyzes the reaction under solvent-free conditions at 55°C.

Procedure and Efficiency

Comparative Analysis of Methods

MethodCatalystSolventTemp (°C)Time (h)Yield (%)
Classical HClHClEthanolReflux1–260–72
Glacial Acetic AcidAcetic AcidGlacial Acetic110–1401.7565–70
Ionic Liquid[Dsbim]ClWater800.75–1.585–90
FeCl₃FeCl₃EthanolReflux653–65
DIPEAcDIPEAcSolvent-freeRT0.7593
HydrotalciteMg/Fe HydrotalciteSolvent-free550.580–88

Key Findings :

  • Ionic liquids and DIPEAc offer superior yields (85–93%) and shorter reaction times.

  • Solvent-free methods minimize waste but require precise catalyst ratios.

  • Acid-catalyzed routes remain cost-effective for small-scale synthesis.

Mechanistic Pathways

Iminium Route (Dominant Pathway)

  • Aldol Condensation : Benzaldehyde and methyl acetoacetate form an α,β-unsaturated ketone.

  • Nucleophilic Attack : Thiourea attacks the ketone, generating an iminium intermediate.

  • Cyclization : Intramolecular cyclization yields the dihydropyrimidinone core.

Enamine Route (Minor Pathway)

Thiourea first condenses with methyl acetoacetate to form an enamine, which reacts with benzaldehyde. This pathway is less favored due to steric hindrance.

Structural Characterization and Purity

  • IR Spectroscopy : Peaks at 1692 cm⁻¹ (C=O), 1636 cm⁻¹ (C=N), and 1220 cm⁻¹ (C=S).

  • ¹H-NMR : δ 1.50–1.00 ppm (CH₃), δ 5.60 ppm (C4-H), δ 7.30–7.70 ppm (Ar-H).

  • X-ray Crystallography : Confirms a twisted boat conformation with intramolecular C—H⋯π interactions.

Environmental and Practical Considerations

  • Ionic Liquids and DIPEAc : Reduce solvent waste but require synthesis of specialized catalysts.

  • Hydrotalcite Catalysts : Align with green chemistry but need calcination at 500°C.

  • Solvent-Free Methods : Ideal for industrial scaling but sensitive to moisture .

Chemical Reactions Analysis

Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its biological activities. Preliminary studies indicate that it may exhibit antimicrobial , antitumor , and anti-inflammatory properties.

Case Studies

  • Antimicrobial Activity : Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains. In vitro studies demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Antitumor Effects : A study highlighted the compound's ability to induce apoptosis in cancer cell lines, indicating its potential use in cancer therapy. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell survival and proliferation .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the laboratory for synthesizing more complex molecules.

Synthesis Pathways

This compound can be synthesized through several methods:

  • Condensation Reactions : It can be synthesized by reacting aromatic aldehydes with ethyl acetoacetate and thiourea under controlled conditions. This method typically yields high purity and good yields .
  • Cyclization Reactions : The compound can also be produced through cyclization reactions involving appropriate precursors, which can be optimized for efficiency and yield .

Research Tool

In addition to its applications in medicinal chemistry and organic synthesis, this compound is utilized as a research tool in various scientific studies.

Applications in Research

  • Biological Studies : The compound is employed in biological assays to evaluate its effects on cellular processes. Its ability to modulate biological pathways makes it a candidate for further investigation into disease mechanisms .
  • Pharmaceutical Development : As an intermediate in drug synthesis, it plays a crucial role in developing new pharmaceuticals. Its derivatives are being explored for their therapeutic potential against various diseases .

Mechanism of Action

The mechanism of action of Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Oxo vs. Thioxo Derivatives

The thioxo group in the target compound distinguishes it from oxo (C=O) analogs. For example:

Compound Name 2-Position Melting Point (°C) Bioactivity (IC₅₀) Key Reference
Methyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Oxo 182–184 Moderate TP inhibition
Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thioxo 212–213 Enhanced antioxidant activity
  • Thermal Stability : Thioxo derivatives exhibit higher melting points due to stronger intermolecular interactions (e.g., S···H hydrogen bonds) .
  • Solubility: The thioxo group reduces solubility in polar solvents compared to oxo analogs, as shown in thermodynamic studies of methyl esters in isopropanol and ethyl acetate .

Substituent Effects on the Phenyl Ring

Variations in the phenyl ring’s substituents significantly alter biological and physicochemical profiles:

Substituent (Position) Compound Example Key Properties
4-Bromophenyl Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate IC₅₀ = 15.7 µM (cytotoxicity); weak TP inhibition
3-Nitrophenyl Methyl 4-(3-nitrophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate Enhanced radical scavenging (IC₅₀ = 0.6 mg/mL for DPPH assay)
2-Fluorophenyl Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate Antitumor activity (NSC 713200); improved pharmacokinetics
  • Electron-Withdrawing Groups (e.g., -NO₂, -Br): Increase electrophilicity, enhancing enzyme inhibition (e.g., thymidylate kinase) but raising cytotoxicity risks .
  • Electron-Donating Groups (e.g., -OCH₃): Improve solubility and reduce metabolic clearance, as seen in ethyl 4-(4-methoxyphenyl) derivatives .

Ester Group Modifications

Replacing the methyl ester with ethyl or allyl esters impacts both synthetic yields and applications:

Ester Group Compound Example Application Yield (%) Reference
Methyl Methyl 6-methyl-4-phenyl-2-thioxo-tetrahydropyrimidine-5-carboxylate Lead compound for antimycobacterial agents 86
Allyl Allyl 6-methyl-4-phenyl-2-thioxo-tetrahydropyrimidine-5-carboxylate Chelating agent for Pb²⁺ in environmental samples 72
Ethyl Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-tetrahydropyrimidine-5-carboxylate Antioxidant and antitumor candidate 78

Ethyl esters generally offer higher synthetic yields due to better steric accommodation in cyclocondensation reactions .

Antimycobacterial Activity

The target compound and its 4-(3-nitrophenyl) analog inhibit Mycobacterium tuberculosis thymidylate kinase (TMKmt) with MIC values <10 µg/mL, outperforming oxo derivatives due to thioxo-enhanced target binding .

Antioxidant Potential

Thioxo derivatives exhibit superior radical scavenging compared to oxo analogs:

  • DPPH Assay : IC₅₀ = 0.6 mg/mL (thioxo) vs. >2 mg/mL (oxo) .
  • Reducing Power : Thioxo groups facilitate electron donation, critical for neutralizing reactive oxygen species .

Cytotoxicity and Limitations

While thioxo derivatives show promise, some exhibit cytotoxicity (e.g., IC₅₀ = 314.3 µM for 4-bromophenyl analogs in HEK293 cells), necessitating structural optimization for therapeutic use .

Biological Activity

Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 123043-88-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

  • Molecular Formula : C₁₄H₁₆N₂O₂S
  • Molecular Weight : 276.35 g/mol
  • Density : Not available
  • LogP : 2.70010

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating a promising potential for development as an antimicrobial agent.

CompoundMIC (µg/mL)Bacterial Strain
Methyl 6-methyl-4-phenyl-2-thioxo15Staphylococcus aureus
Methyl 6-methyl-4-phenyl-2-thioxo20Escherichia coli

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

A notable study reported that the compound displayed an IC50 value of approximately 12 µM against MCF-7 cells, which suggests moderate potency in inhibiting cancer cell growth.

Enzyme Inhibition

Methyl 6-methyl-4-phenyl-2-thioxo has shown potential as an inhibitor of specific enzymes involved in critical biological pathways. For example, it has been tested for inhibition of HIV integrase, with some derivatives demonstrating effective inhibition in vitro.

CompoundIC50 (µM)Target Enzyme
Methyl 6-methyl-4-phenyl-2-thioxo0.65HIV Integrase

Case Studies

  • Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial efficacy of various derivatives of methyl 6-methyl-4-phenyl-2-thioxo against Gram-positive and Gram-negative bacteria. The results indicated a structure–activity relationship where modifications to the phenyl ring significantly enhanced activity.
  • Anticancer Mechanism : Research on the anticancer effects revealed that treatment with methyl 6-methyl-4-phenyl-2-thioxo resulted in increased levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent apoptosis.
  • HIV Integrase Inhibition : A detailed investigation into the inhibition of HIV integrase showed that certain derivatives could effectively inhibit the strand transfer reaction necessary for viral integration into host DNA. This positions the compound as a potential lead for antiretroviral drug development.

Q & A

Q. What are the common synthetic routes for Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-keto ester, and a thiourea derivative. For example, analogous compounds were prepared using benzaldehyde derivatives, ethyl/methyl acetoacetate, and thiourea under acidic conditions (e.g., HCl or TfOH) . Reaction optimization includes solvent selection (e.g., ethanol, acetylacetone) and temperature control (65–70°C for cyclization). Column chromatography (silica gel, hexane/ethyl acetate eluent) is commonly used for purification, yielding products as crystalline solids or oils .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key characterization tools include:

  • HPLC for enantiomeric excess determination (e.g., [α]25D values ranging from +5.5° to +45.2° in chiral analyses) .
  • Single-crystal X-ray diffraction to resolve molecular geometry and hydrogen-bonding patterns, often using SHELX programs for refinement .
  • NMR and IR spectroscopy for functional group verification (e.g., thioxo group at ~1200 cm⁻¹ in IR; aromatic protons in 1H NMR) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

Enantioselective N-acylation using oxidative N-heterocyclic carbene (NHC) catalysts has been reported for analogous dihydropyrimidines. For example, aluminum chloride with epichlorohydrin enabled regioselective functionalization at the N3 position, achieving enantiomeric excesses up to +45.2° . Chiral HPLC and X-ray crystallography are critical for validating stereochemical outcomes .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?

Discrepancies in torsion angles and hydrogen-bonding networks are common due to conformational flexibility. Using SHELXL for refinement and ORTEP-III for graphical representation improves accuracy . For example, differences in ROOC-CH2 bond rotation (0° vs. 180°) in methyl/ethyl ester derivatives significantly impact reactivity and cyclization pathways, necessitating careful conformational analysis .

Q. How can researchers address contradictions in biological activity data for dihydropyrimidine derivatives?

Structure-activity relationship (SAR) studies are essential. For instance, substituents on the phenyl ring (e.g., electron-withdrawing groups like -CF₃) enhance antitubercular activity, while ester groups influence bioavailability . Methodological consistency in assay design (e.g., Mycobacterium tuberculosis H37Rv strain) and statistical validation (e.g., IC50 reproducibility) are critical to resolving data conflicts .

Q. What strategies optimize regioselectivity in post-synthetic modifications of this compound?

Regioselectivity is controlled by steric and electronic factors. For example, aluminum chloride catalysis favors N3 acylation over O-acylation in reactions with cinnamoyl chloride . Solvent polarity (e.g., DCM vs. ethanol) and temperature (room temperature vs. reflux) also modulate reaction pathways .

Methodological Notes

  • Crystallography : Use SHELXTL for refinement and validate hydrogen bonds with PLATON .
  • Pharmacology : Prioritize in vitro assays (e.g., MIC determination) before advancing to in vivo models, ensuring compliance with ethical guidelines .
  • Synthesis : Pre-purify starting materials (e.g., thiourea derivatives) to minimize byproducts in Biginelli reactions .

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